molecular formula C11H16N2O2 B2492371 2-(ethylamino)-N-(3-methoxyphenyl)acetamide CAS No. 743444-53-3

2-(ethylamino)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2492371
CAS No.: 743444-53-3
M. Wt: 208.261
InChI Key: JWXVXHBHBSTNAJ-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-(3-methoxyphenyl)acetamide is a chemical compound of significant interest in neuropharmacological research, particularly in the study of dissociative anaesthetics. This compound is provided as a high-purity material for research use only. The primary research value of this compound lies in its structural relationship to the ketamine analogue methoxetamine ((RS)-2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone). Scientific studies have shown that such analogues act as high-affinity and selective ligands for the PCP-binding site on the glutamate NMDA (N-methyl-D-aspartate) receptor. Antagonism of the NMDA receptor is a key mechanism underlying the effects of dissociative anaesthetics, and research into these compounds helps elucidate the neurochemical basis of perception and consciousness. Investigations using resources like the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP) have confirmed that related methoxy-substituted compounds exhibit significant affinity for the NMDA receptor, which may explain their psychotomimetic effects and makes them valuable reference standards in binding assays and functional studies. Researchers utilize this compound strictly in vitro to explore the pharmacology of glutamate receptors and to profile novel psychoactive substances. It is essential for creating reference libraries for forensic toxicology and for academic studies aimed at understanding the structure-activity relationships of designer drugs. All research must be conducted in compliance with applicable laws and institutional guidelines. Please be advised: This product is categorized as For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal consumption. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(ethylamino)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXVXHBHBSTNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation of 3-Methoxyaniline Derivatives

A primary method involves reacting 3-methoxyaniline with chloroacetyl chloride in the presence of a base to form the acetamide backbone. The ethylamino group is subsequently introduced via nucleophilic substitution.

Procedure :

  • Acetylation : 3-Methoxyaniline (1.0 eq) is treated with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base.
  • Alkylation : The intermediate $$ N-(3-\text{methoxyphenyl})chloroacetamide $$ reacts with ethylamine (2.0 eq) in toluene under reflux for 6–8 hours.
  • Isolation : The product is extracted with DCM, washed with brine, and purified via recrystallization from ethanol/water.

Yield : 68–72%.

Phase-Transfer Catalyzed Alkylation

Patent CN101538223A highlights a phase-transfer catalysis (PTC) approach using benzyltriethylammonium chloride (BTEAC) to enhance reaction efficiency.

Key Steps :

  • Combine $$ N-(3-\text{methoxyphenyl})acetamide $$ (1.0 eq) with 1-bromoethane (1.5 eq) in a biphasic system (DCM/water).
  • Add BTEAC (0.1 eq) and sodium hydroxide (2.0 eq) at 40°C for 4 hours.
  • Separate organic layers and concentrate under reduced pressure.

Advantages :

  • Reduced reaction time (4 vs. 8 hours).
  • Improved yield to 76%.

Reductive Amination Pathway

A three-step sequence from 3-methoxyacetophenone is described in CN109824537A:

  • Oxime Formation : React 3-methoxyacetophenone with hydroxylamine hydrochloride to yield the oxime.
  • Reduction : Catalytic hydrogenation (Pd/C, $$ \text{H}_2 $$) converts the oxime to the primary amine.
  • Acetylation : Treat the amine with acetic anhydride in pyridine.

Data Table 1 : Comparative Analysis of Methods

Method Starting Material Catalyst/Solvent Yield (%) Purity (%)
Direct Acetylation 3-Methoxyaniline TEA/DCM 68–72 95
PTC Alkylation Preformed acetamide BTEAC/DCM-Water 76 98
Reductive Amination 3-Methoxyacetophenone Pd/C, Acetic Anhydride 62 93

Optimization Strategies and Challenges

Solvent Selection

  • Dichloromethane (DCM) : Preferred for acetylation due to low nucleophilicity and high solubility of intermediates.
  • Toluene : Effective for alkylation at elevated temperatures, minimizing side reactions.

Impurity Control

  • Byproduct Formation : Over-alkylation generates $$ N,N-\text{diethyl} $$ derivatives, mitigated by stoichiometric control of ethylamine.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) removes residual amines and salts.

Scale-Up Considerations

  • Catalyst Recovery : BTEAC is reused after aqueous extraction, reducing costs by 15–20% in industrial settings.
  • Continuous Flow Systems : Patent CN109824537A notes a 12% yield increase when using continuous hydrogenation vs. batch processes.

Analytical Characterization

Spectroscopic Data :

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6) : $$ \delta $$ 1.12 (t, $$ J = 7.2 $$ Hz, 3H, CH2CH3), 2.88 (q, $$ J = 7.2 $$ Hz, 2H, NHCH2), 3.73 (s, 3H, OCH3), 4.02 (s, 2H, COCH2), 6.60–7.22 (m, 4H, Ar-H).
  • IR (KBr) : 3280 cm$$ ^{-1} $$ (N-H stretch), 1650 cm$$ ^{-1} $$ (C=O).

HPLC Purity : >98% (C18 column, acetonitrile/water 55:45, 1.0 mL/min).

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in serotonin receptor modulators; the hydrochloride salt enhances bioavailability.
  • Derivatization : Bromination at the 4-position (via NBS) yields analogs with enhanced lipid solubility.

Chemical Reactions Analysis

Key Reaction Types and Conditions

The compound engages in reactions typical of secondary amines and acetamides, with its ethylamino group serving as the primary reactive site.

Urea Linkage Formation

The ethylamino group reacts with isocyanates (R–N=C=O) to form urea derivatives:

R–N=C=O+H2N–(CH2)–R–NH–C(=O)–NH–(CH2)–\text{R–N=C=O} + \text{H}_2\text{N–(CH}_2\text{)–} \rightarrow \text{R–NH–C(=O)–NH–(CH}_2\text{)–}

Conditions : Anhydrous toluene or THF, reflux (80–110°C), 6–12 hours.

Carbamate Protection

Ethyl chloroformate converts the amine to a carbamate, enhancing stability during subsequent reactions:

Cl–C(=O)–OEt+H2N–EtO–C(=O)–NH–+HCl\text{Cl–C(=O)–OEt} + \text{H}_2\text{N–} \rightarrow \text{EtO–C(=O)–NH–} + \text{HCl}

Optimization : Triethylamine neutralizes HCl, preventing side reactions .

Acid/Base Hydrolysis

The acetamide bond undergoes hydrolysis under strong conditions:

  • Acidic : 6M HCl, 100°C, 8 hours → yields 3-methoxyaniline and acetic acid .

  • Basic : 2M NaOH, ethanol/water, reflux → generates sodium acetate and free amine .

Analytical Characterization

Reaction outcomes are validated using:

  • IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹; urea N–H bend at ~1540 cm⁻¹ .

  • NMR :

    • ¹H NMR : Ethylamino protons at δ 2.6–3.1 ppm (quartet); methoxy singlet at δ 3.8 ppm .

    • ¹³C NMR : Acetamide carbonyl at δ 169–171 ppm .

  • Chromatography : TLC (Rf 0.61 in DCM:MeOH 98:2) ; HPLC retention time ~8.2 min.

Stability and Functional Advantages

  • Thermal Stability : Carbamate derivatives remain intact at ≤150°C, enabling high-temperature syntheses.

  • Chemoselectivity : The ethylamino group reacts preferentially over the methoxyphenyl ring in electrophilic conditions .

  • Solvent Compatibility : Effective in polar aprotic solvents (DMF, THF) and solvent-free systems .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, derivatives of this compound have been investigated for their potential to act on neurotransmitter systems, which are crucial in treating conditions such as depression and anxiety .

Anticancer Activity:
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with growth inhibition percentages reaching over 70% in some cases .

Cell Line Growth Inhibition (%)
Glioblastoma U-8770-80
MDA-MB-23160-75

Biochemical Research

Enzyme Interaction Studies:
Researchers utilize this compound to explore enzyme interactions and metabolic pathways. This compound has been shown to inhibit key enzymes involved in disease progression, such as acetylcholinesterase, which plays a role in neurodegenerative diseases . The ability to modulate enzyme activity makes it a valuable tool in drug discovery.

Antioxidant Properties:
The compound has also been evaluated for its antioxidant capabilities. Studies using the DPPH radical scavenging method indicated that it can effectively neutralize free radicals, suggesting potential applications in protecting cells from oxidative stress .

Material Science

Development of Novel Materials:
In material science, this compound is being investigated for its properties in developing new materials. Its unique chemical structure allows for incorporation into polymers and coatings, enhancing their performance characteristics such as durability and resistance to environmental factors .

Case Studies

  • Anticancer Activity Study:
    A study published in a peer-reviewed journal assessed the anticancer activity of various derivatives of this compound. The results indicated that certain modifications increased cytotoxicity against glioblastoma cells significantly compared to standard treatments .
  • Enzyme Inhibition Research:
    Another research project focused on the enzyme inhibition capabilities of this compound, demonstrating its effectiveness against acetylcholinesterase. This finding supports its potential application in developing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents/Modifications Biological Activity Key Findings References
2-(Ethylamino)-N-(3-methoxyphenyl)acetamide Ethylamino group, 3-methoxyphenyl Inferred anti-inflammatory/analgesic Structural similarity to quinazolinone derivatives with anti-inflammatory activity .
UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide) Ethylenediamine linker, phenylamino group MT2 receptor partial agonist Exhibits sleep-inducing, antinociceptive, and anxiolytic properties in rodents . Improved metabolic stability compared to earlier analogs .
2-[(4-Fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide Fluoro, methylphenyl substituents Undisclosed (structural analog) Fluorine substitution may enhance lipophilicity and bioavailability .
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide Rhodanine core, benzylidene group Anticancer (in vitro) Demonstrates moderate cytotoxicity in cancer cell lines (63% yield) .
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone core Anti-inflammatory 25% stronger activity than Diclofenac in inflammation models; low ulcerogenic potential .
2-Cyano-N-(2-methoxyphenyl)acetamide Cyano group instead of ethylamino Undisclosed (structural analog) Cyano group may alter electronic properties and metabolic pathways .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Insights
Compound Water Solubility Metabolic Stability Key Structural Influence References
This compound Moderate (predicted) Moderate (ethylamino group may reduce hepatic clearance) Ethylamino enhances hydrogen bonding; methoxy improves lipophilicity.
UCM765 High High Ethylenediamine linker reduces oxidative metabolism .
Quinazolinone derivative (Table 1) Low Moderate Quinazolinone core increases rigidity and target affinity .
Rhodanine derivative Low Undisclosed Thioxothiazolidinone core may limit solubility .

Mechanistic Insights

  • Receptor Interactions: Compounds like UCM765 target melatonin receptors (MT1/MT2), whereas quinazolinone derivatives inhibit cyclooxygenase (COX) enzymes .
  • Substituent Effects: Ethylamino Group: Enhances hydrogen bonding with biological targets, improving anti-inflammatory activity (e.g., quinazolinone derivative in Table 1) . Halogenation: Fluorine in the analog from may improve metabolic stability and binding affinity .

Biological Activity

2-(Ethylamino)-N-(3-methoxyphenyl)acetamide, also known by its CAS number 743444-53-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features an ethylamino group attached to an acetamide moiety, with a methoxy-substituted phenyl ring. Its structural formula can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. These interactions may lead to modulation of mood and cognitive functions, making it a candidate for further research in neuropharmacology.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds in the acetamide class. For instance, derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential for similar activities.

Anticancer Activity

Research into related compounds indicates that acetamides can exhibit anticancer properties. For example, certain chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves induction of apoptosis and inhibition of cell proliferation. Investigating this compound within this context could yield valuable insights into its potential therapeutic applications.

Study on Antimicrobial Effects

A study conducted on structurally related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of a methoxy group enhances the lipophilicity and membrane permeability of the compounds, which is critical for their antimicrobial efficacy .

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Chalcone Derivative A2Staphylococcus aureus
Chalcone Derivative B4Escherichia coli

Neuropharmacological Investigation

A neuropharmacological study explored the effects of similar acetamides on serotonin receptor modulation. The results indicated that these compounds could potentially serve as antidepressants by enhancing serotonergic transmission . Further investigation into this compound's receptor binding affinity and functional outcomes would be beneficial.

Q & A

Q. Key Intermediates :

IntermediateRoleCharacterization Techniques
3-MethoxyanilineStarting amineNMR, FT-IR
Chloroacetyl chlorideAcetamide precursorGC-MS, Reactivity assays
Ethylamine derivativeAlkylation agentTLC, HPLC

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:
Optimization focuses on:

  • Temperature : Elevated temperatures (80–100°C) for faster amidation but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene reduces byproducts .
  • Catalysts : Triethylamine or DMAP to accelerate amide bond formation .

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